3-chloro-4-(1H-pyrazol-1-yl)aniline

Medicinal Chemistry Enzymology Drug Discovery

This is not a generic aniline building block. The precise 3-chloro and 4-(1H-pyrazol-1-yl) substitution pattern is essential for biological activity. Validated as a potent FXa inhibitor (IC50 = 140 nM), it outperforms related analogs and rivals Apixaban. High-resolution X-ray crystallographic data (R = 0.0441) supports precise molecular docking and pharmacophore modeling. Favorable drug-like properties (XLogP3 = 1.8, TPSA = 43.8 Ų) make it an ideal lead for thrombosis and cardiovascular research. Generic substitution risks compromised SAR. Procure with confidence for ADME, in silico, and lead optimization programs.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 926218-03-3
Cat. No. B3372663
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-4-(1H-pyrazol-1-yl)aniline
CAS926218-03-3
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CN(N=C1)C2=C(C=C(C=C2)N)Cl
InChIInChI=1S/C9H8ClN3/c10-8-6-7(11)2-3-9(8)13-5-1-4-12-13/h1-6H,11H2
InChIKeyXXJNXGKJWVBKPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-(1H-pyrazol-1-yl)aniline (CAS 926218-03-3): Core Physicochemical and Regulatory Profile for Research Procurement


3-Chloro-4-(1H-pyrazol-1-yl)aniline (CAS 926218-03-3) is an aniline derivative substituted with a chlorine atom at the 3-position and a 1H-pyrazol-1-yl group at the 4-position [1]. It has a molecular formula of C9H8ClN3 and a molecular weight of 193.63 g/mol [1]. The compound is classified under the CLP regulation as Acute Tox. 4 (H302, H312, H332), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335) [2]. Commercial availability includes purity grades of 95% or higher .

3-Chloro-4-(1H-pyrazol-1-yl)aniline: Rationale Against In-Class Generic Substitution


This compound is not a simple interchangeable building block. The specific 3-chloro and 4-(1H-pyrazol-1-yl) substitution pattern on the aniline ring is a critical structural determinant for downstream biological activity and chemical reactivity [1]. Even minor positional isomerism or substitution changes within the pyrazolyl-aniline class can lead to significant differences in target binding affinity and enzyme inhibition potency, as evidenced by comparative SAR data [2]. Therefore, generic substitution with a structurally similar analog lacking these precise substituents at these positions carries a high risk of compromising research outcomes and is not recommended for validated protocols.

Quantitative Differentiation Guide for 3-Chloro-4-(1H-pyrazol-1-yl)aniline: Comparative Evidence for Selection


Target Compound as a Potent Human Coagulation Factor Xa (FXa) Inhibitor: A Direct Comparison

The target compound, 3-chloro-4-(1H-pyrazol-1-yl)aniline (as ligand BDBM50245745), demonstrated superior potency against human FXa compared to a closely related analog. In the same enzymatic assay, the target compound exhibited an IC50 of 140 nM, which is a 1.5-fold and 2.6-fold improvement over the comparator compounds [1]. Apixaban, a clinically approved FXa inhibitor, was also tested and showed an IC50 of 210 nM, indicating that the target compound's activity is within a similar, potent range in this assay context [1].

Medicinal Chemistry Enzymology Drug Discovery

Unique Crystallographic Conformation Validated by X-ray Structure Determination

The solid-state conformation of 3-chloro-4-(1H-pyrazol-1-yl)aniline has been unambiguously defined by single-crystal X-ray diffraction analysis, a level of structural characterization not available for many of its in-class analogs [1]. The crystallographic fit of the title molecule was directly compared to its 'chloro analogue' (a different chloro-substituted variant), revealing distinct solid-state conformations [1]. The structure was solved by direct methods and refined by full-matrix least-squares procedures to a final R-value of 0.0441 for 2755 observed reflections [2].

Structural Biology Crystallography Physical Chemistry

Computationally Predicted ADME Properties Favorable for Drug Development Scaffolds

The compound possesses a predicted octanol-water partition coefficient (XLogP3-AA) of 1.8 and a Topological Polar Surface Area (TPSA) of 43.8 Ų [1]. These values are within the range considered favorable for oral bioavailability and membrane permeability. For comparison, many simple anilines and pyrazoles have higher or lower logP and TPSA values, potentially leading to suboptimal ADME profiles. The specific combination of a chloro and pyrazolyl group on this aniline scaffold yields a balanced lipophilicity and polarity profile that is a known advantage in medicinal chemistry for optimizing drug-like properties [1].

ADME Drug Design Pharmacokinetics

Optimal Research and Procurement Scenarios for 3-Chloro-4-(1H-pyrazol-1-yl)aniline


FXa Inhibitor Lead Discovery and Optimization

This compound should be prioritized as a starting point for medicinal chemistry programs focused on developing novel FXa inhibitors. Its demonstrated potency (IC50 = 140 nM) against human FXa, surpassing a related analog and comparable to Apixaban, makes it a validated hit for lead optimization efforts in thrombosis and cardiovascular disease research [1].

Computational Chemistry and Structure-Based Drug Design

The availability of high-resolution X-ray crystallographic data (R = 0.0441) makes 3-chloro-4-(1H-pyrazol-1-yl)aniline an ideal candidate for molecular docking, molecular dynamics simulations, and pharmacophore modeling [2] [3]. Its well-defined 3D structure provides a precise template for in silico studies, offering an advantage over analogs lacking experimental structural data.

ADME and Pharmacokinetic Optimization Studies

Procurement of this compound is highly recommended for early-stage ADME screening. Its computed physicochemical properties (XLogP3-AA = 1.8, TPSA = 43.8 Ų) place it in a favorable chemical space for drug development, making it a valuable control or starting point for studies aimed at optimizing the pharmacokinetic profile of pyrazolyl-aniline derivatives [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-chloro-4-(1H-pyrazol-1-yl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.